molecular formula C20H25N3O4S2 B2598494 N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-35-6

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2598494
CAS No.: 851781-35-6
M. Wt: 435.56
InChI Key: FICZOFHPABPLFP-UHFFFAOYSA-N
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Description

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide and its derivatives have been synthesized and characterized in various studies. These compounds are synthesized through different reactions and methods, with their structures determined by spectral methods. For instance, the synthesized compound 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized using FT-IR and 1H NMR, exploring the effects of base, solvent, reaction temperature, and time on product yield (Peng-yun, 2013).

Biological Activities and Inhibition Properties

These compounds exhibit various biological activities and inhibition properties. Sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. They possess low cytotoxicity, making them good candidates for developing novel inhibitors with enzyme inhibition potencies (Ozgun et al., 2019). In another study, metal complexes of pyrazole-based sulfonamide demonstrated inhibitory activity on human erythrocyte carbonic anhydrase isozymes I and II, with the complexes showing more effective inhibitory activity than their corresponding free ligand (Büyükkıdan et al., 2017).

Antimicrobial and Antioxidant Activities

The derivatives of this compound have also been studied for their antimicrobial and antioxidant activities. A series of new sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides showed significant antimicrobial and antioxidant activities (Badgujar et al., 2018).

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-18-12-10-16(11-13-18)19-14-20(17-8-6-15(3)7-9-17)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZOFHPABPLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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